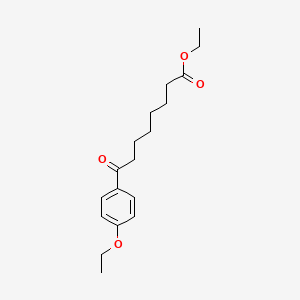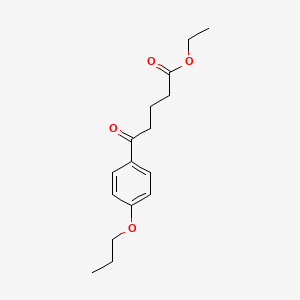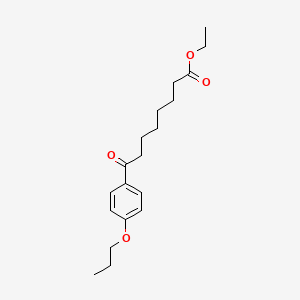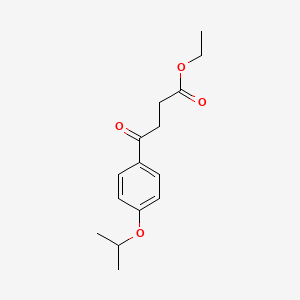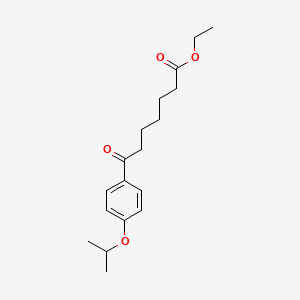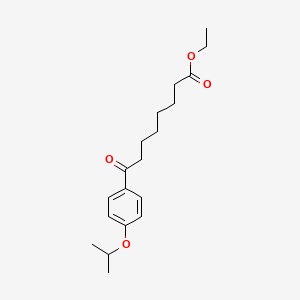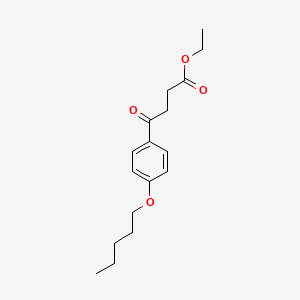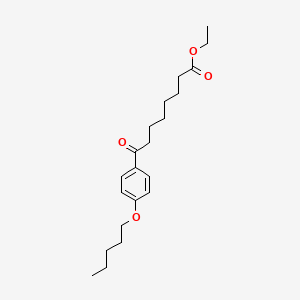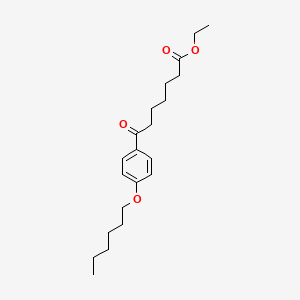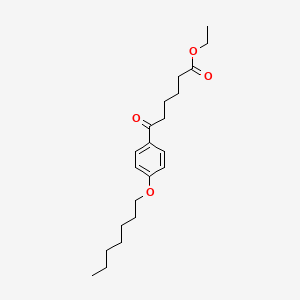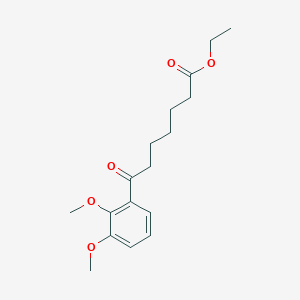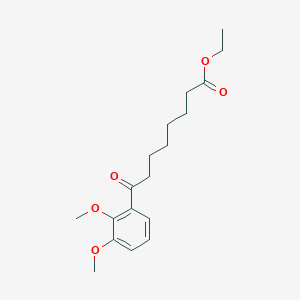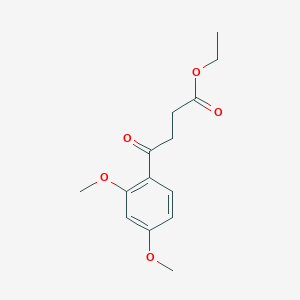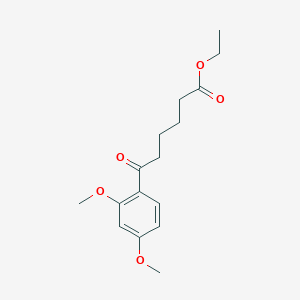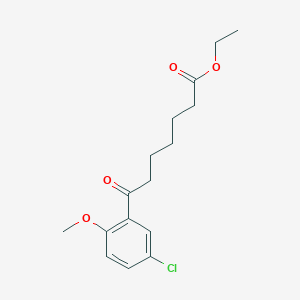
Ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. The IUPAC name is a systematic method of naming chemical substances, primarily based on their structure. The molecular formula represents the number and type of atoms in a molecule. The structure depicts how those atoms are arranged and bonded together.
Synthesis Analysis
The synthesis of a compound refers to the process or processes used to create that compound. This often involves multiple steps, each with its own reactants, reagents, and conditions. The yield and purity of the product at each step are also important considerations.Molecular Structure Analysis
Molecular structure analysis involves understanding the three-dimensional arrangement of the atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant (what reactions can it be used in?) or where it is a product (what reactions can produce it?).Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity. These properties can often be predicted based on the compound’s structure and can be confirmed through experimentation.Applications De Recherche Scientifique
Synthesis and Intermediate Applications
Ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate is used in various synthetic processes. For instance, Takeda, Amano, and Tsuboi (1977) described its use in the synthesis of 4-methoxy-6-valeryl-5,6-dihydro-2-pyrone, a key intermediate leading to pestalotin (Takeda, Amano, & Tsuboi, 1977).
Antiproliferative Activity
Research by Nurieva et al. (2015) involved synthesizing derivatives of ethyl 7-oxoheptanoate, showing moderate cytotoxicity against human epithelial lung carcinoma cells A549. This demonstrates potential antiproliferative applications (Nurieva et al., 2015).
Chemical Synthesis and Optimization
Chen Xin-zhi (2006) discussed the synthesis of ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin. This study highlights improvements in synthesis processes for related compounds, emphasizing the importance of such intermediates in pharmaceutical manufacturing (Chen Xin-zhi, 2006).
Photophysicochemical Properties
A study by Kuruca et al. (2018) explored the synthesis of compounds including ethyl 7-hydroxy-6-chloro-4-methylcoumarin-3-propanoate. They investigated the photophysical and photochemical properties of these compounds, contributing to our understanding of their behavior under various light conditions (Kuruca et al., 2018).
Safety And Hazards
This involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions that should be taken when handling the compound.
Orientations Futures
Future directions could involve potential applications for the compound, based on its properties and biological activity. This could also include further studies that could be done to better understand the compound.
Please note that the above information is general in nature and may not apply to all compounds. For specific compounds, it’s always best to refer to peer-reviewed scientific literature and databases. If you have any other questions or need further clarification, feel free to ask!
Propriétés
IUPAC Name |
ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClO4/c1-3-21-16(19)8-6-4-5-7-14(18)13-11-12(17)9-10-15(13)20-2/h9-11H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCACPWHCYEKTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=C(C=CC(=C1)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

